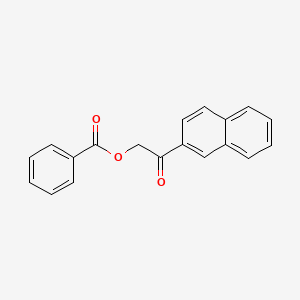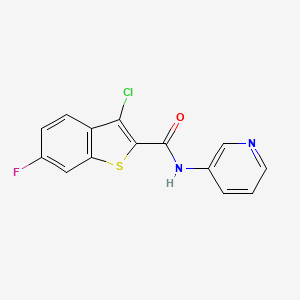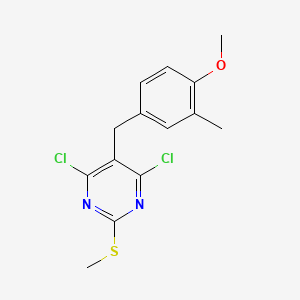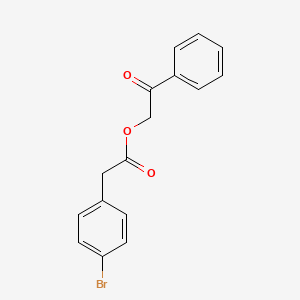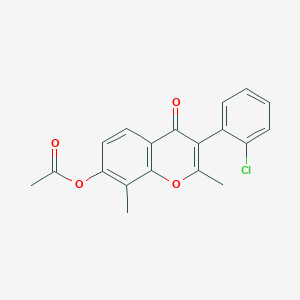
3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as CDC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess anti-oxidant properties by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for 3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate research. Further studies are needed to determine its safety and efficacy in humans. This compound has been shown to possess anti-inflammatory and anti-tumor properties, and more research is needed to determine its potential use in the treatment of cancer and inflammatory diseases. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. More research is needed to determine its potential therapeutic properties in these diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound.
合成方法
3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multistep process starting from 2,4-dihydroxybenzaldehyde. The first step involves the conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzoic acid through oxidation. The acid is then converted to its methyl ester through esterification. The resulting methyl ester is then subjected to a Claisen-Schmidt condensation reaction with 2-chlorobenzaldehyde to yield 3-(2-chlorophenyl)-2,4-dihydroxy-2,8-dimethyl-4H-chromen-7-yl acetate. The final step involves oxidation of the compound to yield this compound.
科学研究应用
3-(2-chlorophenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-10-16(24-12(3)21)9-8-14-18(22)17(11(2)23-19(10)14)13-6-4-5-7-15(13)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUYCSQREZNLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
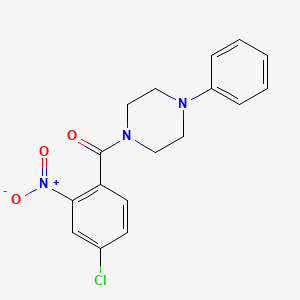
![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
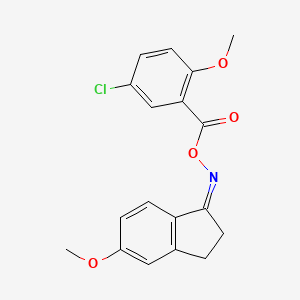
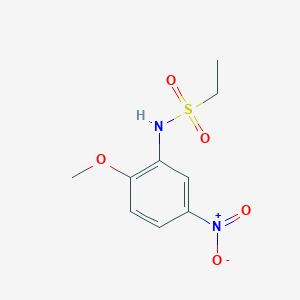
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
